molecular formula C32H38N2OPS+ B11061484 [11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium

[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium

Cat. No.: B11061484
M. Wt: 529.7 g/mol
InChI Key: INVKBOWRPAQXDO-UHFFFAOYSA-O
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Description

11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium: is a complex organic compound that features a phosphonium group attached to a long aliphatic chain with a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Attachment of the Aliphatic Chain: The thiazole ring is then linked to an undecyl chain through an amide bond formation. This can be achieved by reacting the thiazole derivative with an appropriate carboxylic acid or its derivative.

    Introduction of the Phosphonium Group: The final step involves the quaternization of triphenylphosphine with the aliphatic chain-thiazole intermediate. This step typically requires a strong alkylating agent such as methyl iodide or ethyl bromide under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the aliphatic chain.

    Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.

    Substitution: The phosphonium group can participate in nucleophilic substitution reactions, where the triphenylphosphonium moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, cyanides, or thiolates can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding alcohol.

    Substitution: Depending on the nucleophile, products can vary widely, including phosphonium salts with different substituents.

Scientific Research Applications

Chemistry

In chemistry, 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is used as a reagent in organic synthesis, particularly in the formation of complex molecules with potential biological activity.

Biology

In biological research, this compound can be used as a probe to study cellular processes due to its ability to interact with various biomolecules.

Medicine

Medically, the compound shows promise in drug development, particularly as an antimicrobial or anticancer agent, due to the bioactivity of the thiazole ring and the phosphonium group.

Industry

Industrially, it can be used in the development of new materials with specific properties, such as enhanced conductivity or stability, due to the presence of the phosphonium group.

Mechanism of Action

The mechanism by which 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium exerts its effects involves its interaction with cellular membranes and proteins. The phosphonium group facilitates the compound’s entry into cells, where it can interact with mitochondrial membranes, potentially disrupting cellular respiration and leading to cell death. The thiazole ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium chloride
  • 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium bromide

Uniqueness

Compared to similar compounds, 11-Oxo-11-(1,3-thiazol-2-ylamino)undecylphosphonium is unique due to its specific combination of a thiazole ring and a phosphonium group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C32H38N2OPS+

Molecular Weight

529.7 g/mol

IUPAC Name

[11-oxo-11-(1,3-thiazol-2-ylamino)undecyl]-triphenylphosphanium

InChI

InChI=1S/C32H37N2OPS/c35-31(34-32-33-25-27-37-32)24-16-5-3-1-2-4-6-17-26-36(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23,25,27H,1-6,16-17,24,26H2/p+1

InChI Key

INVKBOWRPAQXDO-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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